molecular formula C6H10O6 B1204177 2-Keto-3-deoxy-d-gluconic acid CAS No. 56742-44-0

2-Keto-3-deoxy-d-gluconic acid

货号: B1204177
CAS 编号: 56742-44-0
分子量: 178.14 g/mol
InChI 键: WPAMZTWLKIDIOP-NQXXGFSBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Keto-3-deoxy-D-gluconic acid (KDG) is a pivotal metabolic intermediate in several central microbial pathways, including the Entner-Doudoroff (ED), Dahms, and Weimberg pathways, which are found across all domains of life—Archaea, Bacteria, and Eukarya . This 2-keto-3-deoxy sugar acid serves as an essential branch point in metabolism; in the semi-phosphorylative ED pathway, it is phosphorylated to KDPG and then cleaved to yield pyruvate and glyceraldehyde-3-phosphate, whereas in the non-phosphorylative ED pathway, it is directly cleaved to pyruvate and glycerate . Its critical role is highlighted in the bioconversion of renewable resources, as KDG is a key intermediate in the degradation of hemicellulose sugars like D-xylose and L-arabinose via the Weimberg pathway, enabling the production of value-added chemicals such as α-ketoglutarate, 1,4-butanediol, and mesaconate from sustainable biomass . Researchers utilize KDG to elucidate microbial metabolism and optimize metabolic engineering and systems biology strategies for the production of biofuels and bio-based chemicals . Compared to multi-step chemical syntheses that often produce racemic mixtures, advanced one-step biocatalytic production methods using recombinant gluconate dehydratase (GAD) enzymes, particularly from extremophiles like Thermoproteus tenax , offer a high-yield route to stereochemically pure D-KDG, benefiting from high reaction temperatures that improve substrate solubility and reaction velocity . This compound is also an integral constituent of bacterial polysaccharides, lipopolysaccharides, and cell wall components, making it a compound of interest in fundamental microbiological studies . This compound is a primary metabolite and exists in all living organisms, from bacteria to humans . This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMZTWLKIDIOP-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344318
Record name 2-Oxo-3-deoxygalactonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56742-44-0, 17510-99-5
Record name 2-Oxo-3-deoxygalactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Anabolic Pathways of 2 Keto 3 Deoxy D Gluconic Acid

Biosynthesis from Gluconate via Gluconate Dehydratase

A primary route for KDG synthesis is the dehydration of D-gluconate, a reaction catalyzed by the enzyme gluconate dehydratase (GAD). researchgate.net This process is particularly efficient in certain microorganisms, such as the hyperthermophilic archaeon Thermoproteus tenax. nih.gov

The enzymatic conversion of D-gluconate to KDG by GAD is a one-step dehydration reaction. researchgate.net This process has been harnessed for the biocatalytic production of KDG. researchgate.netnih.gov The GAD from Thermoproteus tenax, for example, can be produced recombinantly in Escherichia coli. Its inherent thermostability allows for a simplified purification process involving heat treatment to precipitate host proteins, leaving the active enzyme in solution. The reaction involves the removal of a water molecule from D-gluconate to form KDG. researchgate.net

A significant advantage of the enzymatic synthesis of KDG using GAD from Thermoproteus tenax is the production of stereochemically pure D-KDG. nih.gov The enzyme facilitates a complete conversion of D-gluconate, with yields of approximately 90% and no detectable side products. This high degree of stereospecificity is attributed to the enzyme's mechanism, which takes advantage of the enol-keto tautomerism of the initial reaction product to yield the stable keto form of KDG. nih.gov

Formation from D-Mannonic Acid via Mannonate Dehydratase

KDG is also formed from D-mannonate through the action of mannonate dehydratase (ManD). mdpi.comasm.org This enzyme catalyzes the dehydration of D-mannonate to produce KDG and is a key component of the hexuronic acid metabolism in several bacteria, including Escherichia coli and Streptococcus suis. mdpi.comasm.org Mannonate dehydratases belong to different enzyme superfamilies, such as the xylose isomerase-like and enolase superfamilies, and their catalytic efficiencies can vary. mdpi.comacs.orgnih.gov The reaction is crucial for the dissimilation of glucuronate, providing a source of carbon and energy for the organism. asm.orgacs.org

Derivation from Uronate Sugars and Polysaccharides

Microbial degradation of complex polysaccharides like pectin (B1162225) and alginate, which are rich in uronate sugars, also leads to the formation of KDG. pnas.orgnih.gov These pathways involve a series of enzymatic steps that break down the polymers into monomeric units that can be further metabolized. nih.gov

The breakdown of alginate, a polysaccharide found in brown algae, is initiated by alginate lyases. mdpi.comfrontiersin.org These enzymes cleave the polymer into unsaturated oligouronates, which are then further degraded to 4,5-unsaturated monouronates. nih.govmdpi.com These unsaturated monouronates are then converted to 4-deoxy-L-erythro-5-hexoseulose uronate (DEH). mdpi.comfrontiersin.org Subsequently, DEH is reduced to KDG by a DEH reductase. mdpi.comfrontiersin.orgnih.gov This reduction step is a key part of the alginate utilization pathway in various marine bacteria and even in some marine animals like the abalone. mdpi.comnih.gov

For a long time, the conversion of the 4,5-unsaturated monouronates derived from pectin and alginate into their linear ketonized forms was believed to be a spontaneous process. pnas.orgfrontiersin.org However, research has identified a protein, KdgF, that catalyzes this crucial ketonization step. pnas.orgmdpi.comnih.gov KdgF facilitates the conversion of these unsaturated monouronates, such as the pectin-derived 4,5-unsaturated galacturonate and the alginate-derived 4,5-unsaturated mannuronate, into their respective keto forms. pnas.orgmdpi.com This enzymatic action, which involves ring opening and enol-keto tautomerization, significantly contributes to the efficient production of KDG and is important for the ability of bacteria to grow on uronates as a carbon source. pnas.org

Degradation of Pectin and Alginate Leading to 2-Keto-3-deoxy-d-gluconic Acid

The microbial catabolism of the complex polysaccharides pectin and alginate represents a significant biochemical route for the production of this compound (KDG). nih.gov Found in the cell walls of terrestrial plants and brown algae respectively, pectin and alginate are abundant biopolymers. nih.gov Bacteria capable of utilizing these polysaccharides as carbon sources have evolved sophisticated enzymatic pathways that converge on the formation of KDG. nih.govpeerj.com

The degradation pathways for pectin and alginate are considered parallel, both initiated by extracellular depolymerization and culminating in the intracellular formation of KDG, which then enters central metabolism. nih.gov

Pectin Degradation: The breakdown of pectin, a polymer rich in D-galacturonic acid, is initiated by enzymes like pectate lyases and polygalacturonases. asm.org These enzymes cleave the polygalacturonate backbone into smaller, unsaturated and saturated oligomers. asm.org In bacteria such as Dickeya dadantii, these oligomers are transported into the cell and further broken down. asm.org A key intermediate derived from unsaturated galacturonate is 5-keto-4-deoxyuronate (DKI). asm.orgnih.gov The enzyme KduI converts DKI into 2,5-diketo-3-deoxygluconate (DKII). asm.orgnih.gov Subsequently, the enzyme KduD, a 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, catalyzes the reduction of DKII to yield the final product, KDG. asm.orgmdpi.comfrontiersin.org

Alginate Degradation: Alginate, a linear polymer of α-L-guluronate and β-D-mannuronate, is depolymerized by alginate lyases into unsaturated monosaccharides. These monomers are converted, either spontaneously or enzymatically by KdgF, into 4-deoxy-L-erythro-5-hexoseulose uronate (DEH). nih.govasm.orgnih.gov DEH is then reduced to KDG by a specific DEH reductase, an NADPH-dependent enzyme. nih.gov This KDG is then available for phosphorylation by KDG kinase (KdgK) and subsequent cleavage by KDPG aldolase (B8822740), feeding into the Entner-Doudoroff pathway. nih.gov

The enzyme KdgF was identified as a crucial link in both pathways, catalyzing the conversion of the unsaturated monouronates into their linear ketonized forms (DKI from pectin, DEH from alginate), a step previously thought to be spontaneous. nih.govpeerj.com

Table 1: Key Enzymes in Pectin and Alginate Degradation to KDG

PathwaySubstrateEnzymeProduct
Pectin DegradationPectin (Polygalacturonate)Pectate LyasesUnsaturated Oligogalacturonates
Unsaturated GalacturonateKdgF5-keto-4-deoxyuronate (DKI)
5-keto-4-deoxyuronate (DKI)KduI2,5-diketo-3-deoxygluconate (DKII)
2,5-diketo-3-deoxygluconate (DKII)KduDThis compound (KDG)
Alginate DegradationAlginateAlginate LyasesUnsaturated Monouronates
Unsaturated MonouronatesKdgF4-deoxy-L-erythro-5-hexoseulose uronate (DEH)
4-deoxy-L-erythro-5-hexoseulose uronate (DEH)DEH ReductaseThis compound (KDG)

Production within Specific Microbial Catabolic Pathways (e.g., from L-Idonate)

Beyond the degradation of complex polysaccharides, this compound is also an intermediate in the catabolism of other sugar acids, such as L-idonate. In certain bacteria, including Escherichia coli and Streptococcus pneumoniae, a defined pathway exists to channel L-idonate into central metabolism via KDG. nih.govasm.org

In E. coli K-12, a novel metabolic pathway for L-idonic acid catabolism has been identified. nih.gov This pathway involves the uptake of L-idonate by a specific transporter, IdnT. researchgate.net Intracellularly, the pathway proceeds through two key enzymatic steps that result in the epimerization of L-idonate to D-gluconate:

Oxidation: L-idonate is first oxidized to 5-keto-D-gluconate by the enzyme L-idonate 5-dehydrogenase (IdnD). researchgate.net

Reduction: The intermediate, 5-keto-D-gluconate, is then reduced to D-gluconate by 5-keto-D-gluconate 5-reductase (IdnO). researchgate.net

The resulting D-gluconate is a substrate for the Entner-Doudoroff pathway. It is phosphorylated by gluconate kinase (IdnK) to form 6-phosphogluconate. researchgate.net This intermediate is then dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is subsequently cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate, linking it to glycolysis. nih.gov In pathways where KDG is formed directly, it can be phosphorylated by a KDG kinase to enter this same terminal sequence. researchgate.net This metabolic route highlights the role of KDG as a key node connecting various sugar acid degradation pathways to central carbon metabolism. nih.gov

Table 2: L-Idonate Catabolic Pathway Leading to D-Gluconate

StepSubstrateEnzymeProductBacterial Example
1L-IdonateL-idonate 5-dehydrogenase (IdnD)5-keto-D-gluconateEscherichia coli
25-keto-D-gluconate5-keto-D-gluconate 5-reductase (IdnO)D-GluconateEscherichia coli
3D-GluconateGluconate Kinase (IdnK)6-phosphogluconateEscherichia coli
46-phosphogluconate6-phosphogluconate dehydratase (Edd)2-keto-3-deoxy-6-phosphogluconate (KDPG)Escherichia coli

Anabolic Contributions of this compound

While KDG is a central catabolite, it also serves as a key precursor molecule in the biosynthesis of essential bacterial structures, underscoring its anabolic significance. acs.org

Precursor in Bacterial Polysaccharide Biosynthesis

2-Keto-3-deoxy-sugar acids, including KDG, are recognized as integral constituents and building blocks for bacterial polysaccharides. acs.orgwikipedia.org These polysaccharides can be part of the bacterial capsule (capsular polysaccharides, CPS) or secreted into the environment (exopolysaccharides, EPS), playing roles in cell protection, adhesion, and biofilm formation. nih.gov KDG's role is primarily as a precursor, where its carbon skeleton is utilized through metabolic pathways to generate activated nucleotide sugars. These nucleotide sugars are the direct donors for glycosyltransferases that assemble the final polysaccharide chains. nih.gov Although KDG is a fundamental starting point, specific bacterial polysaccharides that incorporate KDG as a direct monomeric unit are not extensively documented, with the more complex derivative 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) being a more commonly cited structural component, particularly in lipopolysaccharides. frontiersin.orgnih.gov

Role in Bacterial Cell Wall Component Formation

The anabolic contributions of KDG extend to the formation of the bacterial cell wall, a critical structure for maintaining cellular integrity and shape. wikipedia.org The primary structural component of most bacterial cell walls is peptidoglycan, a polymer of sugars and amino acids. nih.gov KDG serves as a precursor for the synthesis of the components that make up this complex structure. nih.govresearchgate.net The metabolic breakdown of KDG via the Entner-Doudoroff pathway produces pyruvate and glyceraldehyde-3-phosphate, which are versatile metabolites that can be funneled into various biosynthetic pathways, including those that generate the amino acids and sugar derivatives (like N-acetylglucosamine and N-acetylmuramic acid) required for peptidoglycan synthesis. nih.gov

Furthermore, KDG is cited as a precursor for lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. nih.govacs.org While the core region of most LPS molecules is structurally defined by the eight-carbon sugar acid KDO, which links the polysaccharide portion to Lipid A, KDG acts as an earlier metabolic precursor in the pathways that generate these more complex sugars. asm.orgnih.gov

Compound Reference Table

Catabolism and Degradative Pathways of 2 Keto 3 Deoxy D Gluconic Acid

The Entner-Doudoroff Pathway

The Entner-Doudoroff pathway is a metabolic sequence that catabolizes glucose to pyruvate (B1213749) through a series of enzymatic reactions. wikipedia.orglibretexts.org Unlike glycolysis, it has a net yield of 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose. wikipedia.orglibretexts.org The pathway is characterized by unique enzymes, including 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740). wikipedia.org Variations of the ED pathway, namely the non-phosphorylative and phosphorylative (or semi-phosphorylative) routes, directly involve the metabolism of 2-keto-3-deoxy-d-gluconic acid. researchgate.netnih.govnih.gov

The non-phosphorylative Entner-Doudoroff (npED) pathway is a variant of the ED pathway where glucose is catabolized without a net synthesis of ATP. nih.gov This pathway has been identified in thermoacidophilic archaea such as Sulfolobus solfataricus and Picrophilus torridus. researchgate.netnih.govnih.gov In this pathway, glucose is first converted to KDG, which is then cleaved into pyruvate and glyceraldehyde. nih.gov

A key step in the non-phosphorylative ED pathway is the cleavage of this compound. This reaction is catalyzed by the enzyme this compound aldolase (KdgA). nih.govnih.gov This enzyme is highly specific for KDG. For instance, the KdgA from Picrophilus torridus shows a much higher catalytic efficiency for KDG compared to 2-keto-3-deoxy-6-phosphogluconate (KDPG), distinguishing it from the bifunctional KDPG aldolase found in other organisms. nih.gov

The action of KdgA on this compound results in the formation of two products: pyruvate and glyceraldehyde. researchgate.netnih.gov The generated pyruvate can then enter central metabolic pathways such as the citric acid cycle. wikipedia.org The glyceraldehyde is further metabolized to glycerate, which is then phosphorylated to 2-phosphoglycerate, a glycolytic intermediate, before being converted to another molecule of pyruvate. nih.gov

Enzyme Substrate Products Organism Example
This compound Aldolase (KdgA)This compoundPyruvate, GlyceraldehydePicrophilus torridus nih.govnih.gov

The phosphorylative Entner-Doudoroff pathway, also known as the semi-phosphorylative ED pathway, involves the phosphorylation of this compound as a key step. frontiersin.orgnih.gov This pathway is operative in various bacteria and archaea. frontiersin.orgnih.gov In this route, KDG is not directly cleaved but is first activated by the addition of a phosphate (B84403) group. nih.gov

The phosphorylation of this compound is catalyzed by the enzyme this compound kinase (KdgK), also known as 2-dehydro-3-deoxygluconokinase. nih.govwikipedia.org This enzyme facilitates the transfer of a phosphate group from ATP to KDG. wikipedia.org The reaction requires the presence of divalent cations like Mg2+. nih.gov The gene encoding KdgK has been identified and characterized in organisms like Escherichia coli and the hyperthermophilic archaeon Sulfolobus tokodaii. nih.govnih.gov In Flavobacterium sp. strain UMI-01, the recombinant KdgK was shown to produce 1.7 mM KDPG from 2.5 mM KDG and 2.5 mM ATP in 90 minutes. mdpi.com

The product of the reaction catalyzed by KdgK is 2-keto-3-deoxy-6-phospho-d-gluconate (KDPG). frontiersin.orgasm.org KDPG is the key intermediate of the classical Entner-Doudoroff pathway. medchemexpress.comfrontiersin.org Following its formation, KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which can then enter the lower stages of glycolysis to generate ATP. wikipedia.orgnih.gov

Enzyme Substrate Product Cofactor/Requirements Organism Example
This compound Kinase (KdgK)This compound, ATP2-Keto-3-deoxy-6-phospho-d-gluconate, ADPMg2+ or other divalent cationsSulfolobus tokodaii nih.gov, Escherichia coli nih.gov

The Phosphorylative Entner-Doudoroff Pathway

Subsequent Cleavage by KDPG Aldolase

In the classical Entner-Doudoroff (ED) pathway, the catabolism of this compound (KDG) first requires its phosphorylation to 2-keto-3-deoxy-6-phosphogluconate (KDPG). This intermediate is then subjected to a pivotal cleavage reaction catalyzed by the enzyme KDPG aldolase (EC 4.1.2.14). This reaction represents a key step in the pathway, breaking the six-carbon backbone of KDPG into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate (G3P).

The enzymatic mechanism of KDPG aldolase is a reversible, stereospecific retro-aldol cleavage. As a Class I aldolase, it utilizes a lysine (B10760008) residue in its active site to form a Schiff base intermediate with the keto group of KDPG. This formation facilitates the carbon-carbon bond cleavage. The reaction is initiated by a proton transfer in the active site, activating the lysine residue to act as a nucleophile. Following the cleavage, D-glyceraldehyde-3-phosphate is released. The remaining pyruvate is then liberated through the hydrolysis of the Schiff base intermediate, regenerating the enzyme for subsequent catalytic cycles.

The D-glyceraldehyde-3-phosphate produced can then enter the glycolytic pathway to be further metabolized to pyruvate. This ensures that both products of the KDPG aldolase reaction are channeled into central metabolism for energy production and biosynthetic precursors.

Alternative Degradation Routes and Metabolic Branch Points

While the classical Entner-Doudoroff pathway involving the phosphorylation of KDG prior to cleavage is widespread, several alternative degradation routes and metabolic branch points for this compound exist, particularly in archaea. These alternative pathways showcase the metabolic diversity for carbohydrate catabolism in different organisms.

Semi-phosphorylative Entner-Doudoroff (spED) Pathway: In this variation, glucose is initially oxidized to gluconate, which is then dehydrated to form KDG without an initial phosphorylation step. Subsequently, KDG is phosphorylated by the enzyme 2-keto-3-deoxygluconokinase (KDGK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). This KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, following the latter steps of the classical ED pathway. This pathway is prominent in halophilic archaea and some bacteria.

Non-phosphorylative Entner-Doudoroff (npED) Pathway: Found in some thermoacidophilic archaea, this pathway completely bypasses the phosphorylation of the six-carbon intermediates. KDG, formed from gluconate, is directly cleaved by a KDG-specific aldolase into pyruvate and glyceraldehyde. The resulting glyceraldehyde is then oxidized to glycerate, which is subsequently phosphorylated to 2-phosphoglycerate, an intermediate of glycolysis. This pathway is notable for not producing ATP in its initial stages.

Branched Entner-Doudoroff Pathway: Some archaea, such as Sulfolobus solfataricus, possess a "branched" ED pathway that can utilize both the semi-phosphorylative and non-phosphorylative routes for KDG degradation. In this branched pathway, KDG can be either phosphorylated to KDPG and then cleaved, or directly cleaved to pyruvate and glyceraldehyde. This provides metabolic flexibility to the organism.

Another metabolic branch point for KDG involves the enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase . This enzyme catalyzes the oxidation of KDG to (4S)-4,6-dihydroxy-2,5-dioxohexanoate, also known as 2,5-diketo-3-deoxygluconate. This reaction is part of the pectinolytic pathways in certain bacteria, such as Erwinia chrysanthemi, representing a diversion of KDG away from the central ED pathway.

Alternative Degradative Pathways for this compound (KDG)

PathwayKey StepsKey EnzymesTypical Organisms
Semi-phosphorylative ED (spED)Glucose → Gluconate → KDG → KDPG → Pyruvate + G3PGluconate dehydratase, 2-keto-3-deoxygluconokinase (KDGK), KDPG aldolaseHalophilic archaea, some bacteria
Non-phosphorylative ED (npED)Glucose → Gluconate → KDG → Pyruvate + GlyceraldehydeGluconate dehydratase, KDG aldolaseThermoacidophilic archaea
Branched EDUtilizes both spED and npED routes for KDG degradationEnzymes from both spED and npED pathwaysSulfolobus species
Pectinolytic Pathway BranchKDG → 2,5-diketo-3-deoxygluconate2-dehydro-3-deoxy-D-gluconate 5-dehydrogenaseErwinia chrysanthemi

Interplay with Pentose (B10789219) Phosphate Pathway and Glucuronate Interconversions

The catabolism of this compound is not an isolated pathway but rather intersects with other central metabolic routes, notably the pentose phosphate pathway (PPP) and the metabolism of uronic acids like glucuronate.

The enzyme 2-dehydro-3-deoxygluconokinase (KDGK) , which phosphorylates KDG to KDPG in the semi-phosphorylative ED pathway, is recognized as participating in both the pentose phosphate pathway and pentose and glucuronate interconversions. wikipedia.org This dual participation suggests a regulatory link and a shared metabolic junction between these pathways.

Furthermore, the degradation of D-glucuronic acid, a component of many polysaccharides, can proceed through a pathway that converges on the Entner-Doudoroff pathway. In some bacteria and fungi, glucuronate is catabolized to KDG, which is then phosphorylated to KDPG and enters the ED pathway for further breakdown. frontiersin.org This metabolic route provides a direct link between the catabolism of uronic acids and the degradation of KDG.

The enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase , which acts on KDG as a branch point from the ED pathway, is also involved in pentose and glucuronate interconversions. wikipedia.org This further solidifies the metabolic connection, indicating that KDG and its derivatives are key intermediates that can be shuttled between different catabolic and interconversion pathways depending on the cellular needs and the available substrates.

Enzymes Connecting KDG Metabolism with Other Pathways

EnzymeReactionConnecting Pathways
2-dehydro-3-deoxygluconokinase (KDGK)KDG + ATP → KDPG + ADPPentose Phosphate Pathway, Pentose and Glucuronate Interconversions
2-dehydro-3-deoxy-D-gluconate 5-dehydrogenaseKDG + NAD+ → 2,5-diketo-3-deoxygluconate + NADH + H+Pentose and Glucuronate Interconversions, Pectinolysis

Enzymology of 2 Keto 3 Deoxy D Gluconic Acid Metabolism

2-Keto-3-deoxy-d-gluconic Acid Aldolase (B8822740) (KdgA; EC 4.1.2.51)

This compound aldolase, abbreviated as KdgA, is a crucial enzyme in the non-phosphorylative Entner-Doudoroff pathway. It catalyzes the reversible aldol (B89426) cleavage of KDG into pyruvate (B1213749) and D-glyceraldehyde.

The kinetic properties of KdgA have been a subject of significant research, particularly from thermophilic organisms like Sulfolobus solfataricus, where the enzyme exhibits high thermal stability. The catalytic efficiency of an enzyme is often evaluated by the kcat/Km ratio, which provides a measure of how efficiently an enzyme converts a substrate into a product.

Studies on KdgA from Sulfolobus solfataricus have provided insights into its kinetic parameters. The following table summarizes the kinetic values for the cleavage of this compound.

Kinetic ParameterValue
Michaelis Constant (Km)[Data from Buchanan et al., 1999]
Maximum Velocity (Vmax)[Data from Buchanan et al., 1999]
Catalytic Constant (kcat)[Calculated from Vmax]
Catalytic Efficiency (kcat/Km)[Calculated from kcat and Km]

The specific numerical values for Km and Vmax are detailed in the study by Buchanan et al. (1999), which characterized the thermostable aldolase from Sulfolobus solfataricus and its specificity for non-phosphorylated substrates. researchgate.net

KdgA exhibits a notable degree of substrate promiscuity. While its primary substrate is this compound, it can also act on other related sugar acids. This catalytic versatility is a key aspect of the metabolic flexibility observed in organisms possessing this enzyme. For instance, the KdgA from Sulfolobus solfataricus is capable of cleaving both KDG and D-2-keto-3-deoxygalactonate (KDGal), both of which yield pyruvate and D-glyceraldehyde. nih.gov

The enzyme also demonstrates broad specificity for the aldehyde substrate in the reverse condensation reaction, accepting a variety of non-natural aldehydes. nih.gov This promiscuity has made KdgA a target for protein engineering efforts aimed at creating novel biocatalysts. nih.gov

The following table outlines the substrate profile of KdgA:

SubstrateProducts of Cleavage
This compound (KDG)Pyruvate and D-Glyceraldehyde
2-Keto-3-deoxy-d-galactonate (KDGal)Pyruvate and D-Glyceraldehyde
2-Keto-3-deoxy-d-xylonatePyruvate and Glycolaldehyde
2-Keto-3-deoxy-l-arabinonatePyruvate and Glycolaldehyde

Structural studies have revealed that KdgA is a member of the tetrameric N-acetylneuraminate lyase superfamily of Schiff base-forming aldolases. nih.gov The enzyme assembles into a homotetrameric quaternary structure, meaning it is composed of four identical polypeptide subunits.

A remarkable feature of KdgA is its lack of stereoselectivity in the aldol condensation reaction. nih.gov When catalyzing the condensation of pyruvate and D-glyceraldehyde, the enzyme produces a mixture of both this compound (KDG) and 2-keto-3-deoxy-d-galactonate (KDGal). nih.gov This stereochemical promiscuity is a key factor in the metabolic pathway's ability to process different epimers of sugar acids.

Conversely, in the cleavage reaction, the enzyme exhibits specificity for the stereochemistry at the C4 position of the substrate. This allows it to differentiate between various 2-keto-3-deoxysugar acids.

This compound Kinase (KdgK; EC 2.7.1.45)

This compound kinase, or KdgK, is another pivotal enzyme in the metabolism of KDG. It catalyzes the phosphorylation of KDG to produce 2-keto-3-deoxy-6-phospho-d-gluconate.

According to the Enzyme Commission (EC) nomenclature, KdgK is classified under the EC number 2.7.1.45. wikipedia.org This classification places it in the family of transferases, specifically those that transfer phosphorus-containing groups (phosphotransferases) with an alcohol group as the acceptor. wikipedia.org

The systematic name for this enzyme class is ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase. wikipedia.org It is also known by several other common names, including:

2-keto-3-deoxygluconokinase wikipedia.org

this compound kinase wikipedia.org

2-keto-3-deoxygluconokinase (phosphorylating) wikipedia.org

2-keto-3-deoxygluconate (B102576) kinase wikipedia.org

Ketodeoxygluconokinase wikipedia.org

The enzyme from the archaeon Sulfolobus solfataricus, which is involved in a branched variant of the Entner-Doudoroff pathway, can phosphorylate both 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate with similar catalytic efficiencies and is classified under EC 2.7.1.178. wikipedia.org

Mechanism of Phosphoryl Transfer

As a phosphotransferase, KDGK facilitates the transfer of a phosphate (B84403) group from ATP to the C6 hydroxyl group of KDG. wikipedia.org This reaction is characteristic of substrate-level phosphorylation. The general mechanism for this class of enzymes involves the nucleophilic attack of the alcohol group of the substrate on the terminal phosphate group of ATP. The transfer of the phosphoryl group is often facilitated by the presence of a divalent cation, typically Mg2+, which coordinates with the phosphate groups of ATP, making the phosphorus atom more electrophilic and stabilizing the negative charges. While detailed mechanistic studies specifically on KDGK are not extensively documented, it is presumed to follow a mechanism similar to other sugar kinases, involving an induced-fit model where the binding of substrates triggers a conformational change in the enzyme to form a catalytically competent active site.

Isoform Diversity and Functional Differentiation

Isoforms of KDG kinase exhibit significant diversity across different microbial domains, leading to functional differentiation in substrate specificity and metabolic regulation. In the archaeon Sulfolobus solfataricus, a promiscuous KDG kinase is involved in both glucose and galactose catabolism through a branched Entner-Doudoroff pathway. This enzyme can phosphorylate both 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate with similar efficiencies. qmul.ac.uk

In bacteria, there is notable divergence between KDG kinases from Proteobacteria and Bacteroidetes. For instance, the KDG kinase from Flavobacterium sp. (a member of Bacteroidetes) shows low amino acid sequence identity (15%–25%) with its counterparts in Proteobacteria such as Escherichia coli and Saccharophagus degradans. nih.govnih.gov This phylogenetic distance is reflected in functional differences. The KDG kinase from Flavobacterium sp. has demonstrated a higher reaction efficiency in converting KDG to KDPG compared to the enzyme from S. degradans. nih.gov Furthermore, in Haloferax volcanii, two distinct KDG kinases have been identified: a constitutively expressed enzyme for glucose degradation and an inducible form likely involved in D-galactose catabolism, indicating differential regulation and function based on the available carbon source.

FeatureSulfolobus solfataricus KDGKFlavobacterium sp. KDGKHaloferax volcanii KDGK-1Haloferax volcanii KDGK-2
Substrate(s) 2-dehydro-3-deoxy-D-gluconate, 2-dehydro-3-deoxy-D-galactonate2-keto-3-deoxy-D-gluconate2-keto-3-deoxy-D-gluconate2-keto-3-deoxy-D-gluconate (presumed)
Metabolic Pathway Branched Entner-DoudoroffAlginate assimilationGlucose degradationD-galactose catabolism
Expression Not specifiedNot specifiedConstitutiveInducible
Phylum ArchaeaBacteroidetesArchaeaArchaea

Gluconate Dehydratase (GAD)

Gluconate dehydratase (GAD) is an enzyme that catalyzes the dehydration of D-gluconate to form 2-keto-3-deoxy-D-gluconate, a precursor to KDG metabolism. frontiersin.orgucsf.edu

Catalytic Mechanism of Dehydration

The catalytic mechanism of gluconate dehydratase, a member of the enolase superfamily, involves acid-base catalysis to facilitate the elimination of a water molecule. While the specific mechanism for GAD is not fully elucidated, a well-studied related enzyme, glucarate (B1238325) dehydratase, which also forms a 2-keto-3-deoxy acid product, provides a model. ebi.ac.uk

The proposed mechanism proceeds as follows:

A general base in the active site, likely a histidine residue (e.g., His339 in E. coli glucarate dehydratase), abstracts a proton from the C5 of D-gluconate. ebi.ac.uk

This abstraction leads to the formation of an enolate anion intermediate, which is stabilized by hydrogen bonds from other active site residues, such as lysine (B10760008) and asparagine, and a divalent metal cation (Mg2+). ebi.ac.uk

The same histidine residue, now acting as a general acid, protonates the enolate intermediate, resulting in the elimination of the hydroxyl group from C4 as a water molecule. ebi.ac.uk

This is followed by a stereospecific tautomerization of the resulting enol intermediate to the final product, 2-keto-3-deoxy-D-gluconate, again catalyzed by the histidine residue acting as a general acid. ebi.ac.uk

The active site architecture, including the precise positioning of catalytic residues and the metal cofactor, is critical for the stereospecificity of the reaction.

Characteristics of Hyperthermophilic Gluconate Dehydratases

Gluconate dehydratases from hyperthermophilic organisms, particularly archaea, exhibit remarkable thermostability and, in some cases, broader substrate specificity. These enzymes are optimally active at high temperatures, which is a reflection of their adaptation to extreme environments. vu.nl

For example, the gluconate dehydratase from the hyperthermophilic archaeon Sulfolobus solfataricus is a 45 kDa monomer with a half-life of 41 minutes at 95°C. ucsf.edu A notable characteristic of this enzyme is its promiscuity; it is responsible for both gluconate and galactonate dehydratase activities, exhibiting similar catalytic efficiency with both substrates. ucsf.edu This dual functionality is a feature of the promiscuous Entner-Doudoroff pathway in this organism. In contrast, the gluconate dehydratase from another hyperthermophile, Thermoproteus tenax, is specific for gluconate. ucsf.edu

OrganismOptimal TemperatureSubstrate Specificity
Sulfolobus solfataricusHigh (not specified)D-gluconate, D-galactonate
Thermoproteus tenaxHigh (not specified)D-gluconate

KdgF: Unravelling Its Role in Uronate Ketonization

The protein KdgF has been identified as a key enzyme in the metabolism of uronates derived from the degradation of pectin (B1162225) and alginate. nih.govnih.gov For a long time, the conversion of 4,5-unsaturated monouronates to their linear ketonized forms was thought to occur spontaneously. However, recent research has demonstrated that KdgF catalyzes this crucial step, thereby filling a significant gap in our understanding of uronate metabolism. nih.govnih.gov

Enzymatic Activity and Catalytic Mechanism

KdgF catalyzes the ketonization of 4,5-unsaturated monouronates, which are products of pectin and alginate degradation by lyases. nih.govnih.gov This enzymatic activity is essential for the efficient production of KDG. nih.govnih.gov The proposed catalytic mechanism for KdgF involves a two-step process:

Ring Opening: KdgF is thought to catalyze the opening of the pyranose ring of the unsaturated uronate substrate. This results in the formation of a linear enol intermediate. nih.gov

Enol-Keto Tautomerization: Following ring opening, KdgF facilitates the tautomerization of the enol intermediate to its more stable keto form. This involves the deprotonation of the newly formed O5 enol hydroxyl group and the subsequent protonation at C4, yielding the final ketone product. nih.gov

Structural and mutagenesis studies have identified conserved residues within the active site of KdgF that are likely to act as acid and/or base catalysts in this mechanism. The enzyme's activity is not strictly substrate-specific with respect to the C2 epimer, as KdgF from both pectinolytic and alginolytic bacteria can act on 4,5-unsaturated galacturonate and 4,5-unsaturated mannuronate. nih.gov

EnzymeSubstrate(s)ProductProposed Mechanism
KdgF4,5-unsaturated monouronates (e.g., ΔGalUA, ΔManUA)Linear ketonized formsRing opening followed by enol-keto tautomerization

Structural Biology of KdgF Proteins

KdgF proteins have been identified as a key component in the metabolism of uronate sugars derived from pectin and alginate. These enzymes catalyze the conversion of unsaturated monouronates into the key metabolite 2-keto-3-deoxy-d-gluconate (KDG), a step that was previously thought to occur spontaneously. nih.govoup.com The elucidation of the three-dimensional structures of KdgF proteins has provided significant insights into their catalytic mechanism and substrate specificity.

X-ray crystallography has successfully determined the structures of KdgF from two different bacteria: Yersinia enterocolitica (YeKdgF) and Halomonas sp. (HaKdgF). The crystal structure of YeKdgF has been solved to a resolution of 1.50 Å and is available in the Protein Data Bank (PDB) under the accession code 5FPX. nih.gov

These structural studies reveal that KdgF proteins belong to the cupin superfamily, characterized by a conserved β-barrel fold. The active site is located within a cleft that houses a metal binding site. In YeKdgF, this pocket contains highly conserved amino acid residues that are crucial for catalysis. The enzyme's activity is dependent on the presence of a divalent metal ion, with several metals, including Ni²⁺, being able to restore or even enhance the activity of the metal-depleted enzyme. nih.gov

The proposed catalytic mechanism involves the binding of the unsaturated uronate substrate in the active site, where the metal ion and conserved residues facilitate the ketonization reaction. This enzymatic conversion is a critical step for the efficient production of KDG from the degradation of pectin and alginate. nih.govoup.com

Other Associated Enzymes and Transport Systems

The efficient metabolism of this compound relies not only on the enzymes that produce it but also on systems that transport it into the cell and further metabolize it.

This compound Permeases (KdgT)

The uptake of KDG and related molecules from the extracellular environment is mediated by specific transport proteins known as permeases. In the bacterium Erwinia chrysanthemi, the gene kdgT encodes a transport system responsible for the uptake of ketodeoxyuronates. This permease is a member of the major facilitator superfamily (MFS) of transporters, which typically utilize the proton motive force to drive the transport of substrates across the cell membrane. Bacterial transport systems for sugars are often energized by the proton motive force.

Biochemical characterization of the KdgT permease in E. chrysanthemi has revealed its substrate specificity and kinetic properties. The transport of this compound exhibits saturation kinetics. While specific kinetic parameters for KDG itself are not detailed in the provided information, related compounds are transported, and their kinetics have been studied. The expression of the kdgT gene is regulated by the KdgR repressor protein, ensuring that the transporter is synthesized when needed for the uptake of pectin and its degradation products.

Related Dehydratases and Oxidoreductases

Once inside the cell, this compound is further metabolized by a variety of enzymes, including dehydratases and oxidoreductases. These enzymes play a central role in channeling KDG into central metabolic pathways.

Dehydratases:

Gluconate dehydratase is a key enzyme that catalyzes the dehydration of D-gluconate to form KDG. This reaction is a critical step in several bacterial sugar degradation pathways. nih.gov The enzyme from the hyperthermophilic crenarchaeon Thermoproteus tenax has been utilized for the efficient biocatalytic production of KDG from D-gluconate. nih.gov

Oxidoreductases:

Several oxidoreductases are involved in the metabolism of KDG and its derivatives. These enzymes typically utilize NAD⁺ or NADP⁺ as cofactors.

2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD): This enzyme, found in organisms like Escherichia coli, catalyzes the reversible reduction of 2,5-diketo-3-deoxygluconate (DKII) to KDG with the concomitant oxidation of NADH. The enzyme from E. coli has a broad substrate specificity and can also act on other sugar and even steroid substrates.

KdgG from Thermus thermophilus: This enzyme catalyzes the reversible reduction of KDG to 3-deoxy-D-mannonate. It can utilize both NADH and NADPH as cofactors but shows higher activity with NADH.

2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase from Erwinia chrysanthemi: This enzyme catalyzes the oxidation of KDG. Kinetic analysis has determined its apparent Kₘ values for KDG and NAD⁺.

Genetic and Molecular Regulation of 2 Keto 3 Deoxy D Gluconic Acid Metabolism

Gene Expression Analysis and Transcriptional Studies

Transcriptional analysis has been instrumental in elucidating the regulation of the Kdg regulon. Northern blot analysis and primer extension experiments have been used to identify the transcripts of the kdg genes and map their promoter regions. For instance, in Bacillus subtilis, these techniques revealed a sigmaA-dependent promoter preceding the kdgR gene in the kdgRKAT operon. nih.gov Gene expression studies, often employing reporter gene fusions, have confirmed that the expression of the kdg genes is induced by galacturonate (a precursor of KDG) and is subject to catabolite repression by glucose. nih.gov

Quantitative real-time PCR (qRT-PCR) has been used to measure the transcript levels of kdg genes under different growth conditions. In Haloferax volcanii, qRT-PCR analysis showed that the transcript levels of kdgK1 and kdgK2 were significantly upregulated during growth on glucose. nih.gov These studies provide quantitative data on the extent of gene induction and repression, offering a deeper understanding of the dynamics of the regulatory network.

Genomic Context of 2-Keto-3-deoxy-d-gluconic Acid Metabolic Genes

The genomic organization of the genes involved in KDG metabolism varies among different bacterial species. In E. coli K-12, the kdgK locus is located at approximately minute 69 on the chromosome, while the kdgA and kdgR genes are found at minute 36. nih.govresearchgate.net This separation of the kinase gene from the aldolase (B8822740) and regulator genes indicates that they are part of a regulon, where genes are coordinately controlled but not necessarily physically clustered.

In contrast, in Bacillus subtilis, the genes kdgR, kdgK, kdgA, and kdgT form a single operon, kdgRKAT, located at 198 degrees on the chromosome. nih.gov In the plant pathogen Erwinia chrysanthemi, the kdgK gene is located in a region that also contains genes for glucuronate catabolism (uxuA and uxuB) and a cellulase gene (celY). nih.gov This clustering of functionally related genes can facilitate their co-regulation and reflects the evolutionary pressures shaping bacterial genomes.

GeneE. coli K-12 Chromosomal LocationBacillus subtilis Genomic ContextErwinia chrysanthemi Genomic Context
kdgRMinute 36Part of the kdgRKAT operonControls all pectin (B1162225) degradation steps
kdgKMinute 69Part of the kdgRKAT operonNear uxuA, uxuB, and celY
kdgAMinute 36Part of the kdgRKAT operonRegulated by KdgR
kdgT-Part of the kdgRKAT operon-

Mutational Analysis of Regulatory and Enzymatic Loci

Mutational analysis has been a powerful tool for dissecting the function of the genes involved in KDG metabolism. The isolation and characterization of mutants have provided direct evidence for the roles of KdgR, KdgK, and KdgA.

Methodologies for Research on 2 Keto 3 Deoxy D Gluconic Acid

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of KDG are fundamental to understanding its metabolic roles. Researchers employ a range of analytical methods, from highly sensitive chromatographic techniques to classic colorimetric assays.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of KDG in complex biological samples. This technique offers high sensitivity and specificity, allowing for the precise quantification of KDG and its separation from structurally similar compounds.

In a typical LC-MS analysis, the sample is first subjected to a separation step using liquid chromatography. For KDG analysis, reversed-phase chromatography is often employed. The separation of KDG from other compounds, such as its precursor D-gluconic acid, is crucial for accurate quantification. sigmaaldrich.com The distinct retention times of these molecules allow for their individual detection by the mass spectrometer.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like KDG. In negative ion mode, KDG is detected as the deprotonated molecule [M-H]⁻. The high-resolution mass spectrometry provides an accurate mass measurement, confirming the identity of the compound. For KDG (C6H10O6), the expected m/z for the [M-H]⁻ ion is approximately 177.04045. nih.gov Tandem mass spectrometry (MS/MS) can be further utilized to generate characteristic fragment ions, enhancing the confidence in identification.

A key advantage of LC-MS is its ability to quantify KDG over a wide dynamic range with high precision. By constructing a standard curve with known concentrations of KDG, the amount of the compound in an unknown sample can be accurately determined. sigmaaldrich.com This quantitative capability is essential for studying the kinetics of enzymes that produce or consume KDG and for metabolic profiling studies.

Table 1: LC-MS Parameters for KDG Analysis

ParameterTypical Value/Condition
Chromatographic ModeReversed-Phase
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)177.04045 [M-H]⁻
MS LevelMS2 for fragmentation analysis

This table provides a generalized overview; specific parameters may vary based on the instrument and experimental setup.

Spectrophotometric assays provide a more accessible method for the quantification of keto-deoxy compounds like KDG. One of the most established methods is the thiobarbituric acid (TBA) assay. nih.govnih.gov This colorimetric method is based on the reaction of KDG with TBA under acidic conditions and heat, which produces a pink-colored adduct that can be quantified by measuring its absorbance at a specific wavelength, typically around 532 nm. nih.gov

The TBA assay, while useful, is not entirely specific to KDG and can react with other 2-keto-3-deoxy sugar acids and aldehydes, which can be a limitation in complex biological matrices. wikipedia.org Therefore, appropriate controls and sample purification steps may be necessary to ensure accurate quantification. The assay's simplicity and cost-effectiveness make it a valuable tool for routine analysis and for screening large numbers of samples.

Another spectrophotometric approach involves coupling the reaction of a KDG-metabolizing enzyme to the change in absorbance of a cofactor, such as NADH. For instance, the activity of an enzyme that reduces KDG can be monitored by the decrease in NADH absorbance at 340 nm.

Enzymatic Activity Assays

The study of enzymes that metabolize KDG is crucial for understanding its biological significance. Enzymatic activity assays are designed to measure the rate of the reaction catalyzed by these enzymes.

One such enzyme is 2-keto-3-deoxy-D-gluconate (KDG) aldolase (B8822740) , which catalyzes the reversible cleavage of KDG to pyruvate (B1213749) and D-glyceraldehyde. The activity of KDG aldolase can be determined by measuring the formation of pyruvate. tainetsu.com In one common assay, the reaction mixture is incubated, and the reaction is stopped, often by the addition of an acid. The amount of pyruvate produced can then be quantified using a colorimetric reaction with 2,4-dinitrophenylhydrazine (B122626) or by coupling it to the lactate (B86563) dehydrogenase reaction and monitoring the oxidation of NADH. tainetsu.comnih.gov

Another key enzyme in KDG metabolism is 2-dehydro-3-deoxygluconokinase (KDGK) , which phosphorylates KDG to form 2-keto-3-deoxy-6-phospho-D-gluconate. wikipedia.org The activity of KDGK can be assayed by coupling the consumption of ATP to the oxidation of NADH in a series of enzymatic reactions. This coupled assay provides a continuous spectrophotometric measurement of enzyme activity.

Table 2: Examples of Enzymatic Assays for KDG-Related Enzymes

EnzymeAssay PrincipleDetection Method
KDG AldolaseMeasurement of pyruvate formation from KDG.Colorimetric (e.g., with 2,4-dinitrophenylhydrazine) or spectrophotometric (NADH oxidation). tainetsu.com
2-Dehydro-3-deoxygluconokinase (KDGK)Coupled assay measuring ATP consumption via NADH oxidation.Spectrophotometric (decrease in absorbance at 340 nm).

Advanced Structural Characterization Techniques

Understanding the three-dimensional structure of KDG and its interactions with enzymes at an atomic level is essential for elucidating reaction mechanisms and for protein engineering efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. While ¹H and ¹³C NMR can be used to confirm the structure of KDG itself, it is particularly valuable for characterizing analogs of KDG. These analogs are often used as probes to study the active sites of enzymes.

By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the precise stereochemistry and conformation of KDG analogs. This information is critical for understanding how modifications to the KDG structure affect its binding to and processing by enzymes. For instance, NMR can be used to verify the successful synthesis of a labeled or modified KDG analog that will be used in subsequent enzymatic or structural studies.

X-ray crystallography is the primary method for determining the high-resolution three-dimensional structures of proteins and their complexes with ligands. To study the interaction of KDG with an enzyme, researchers first need to obtain high-quality crystals of the enzyme, both in its unbound (apo) form and in complex with KDG or a suitable analog.

Once crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. The analysis of this diffraction data allows for the calculation of an electron density map, into which the atomic model of the protein and its ligand can be built and refined.

The resulting crystal structure provides a detailed view of the enzyme's active site, revealing the specific amino acid residues that interact with the KDG molecule. This information is invaluable for understanding the molecular basis of substrate recognition, binding, and catalysis. For example, a crystal structure can identify the key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the enzyme-ligand complex. This knowledge can guide site-directed mutagenesis studies to probe the function of individual residues and can inform the design of enzyme inhibitors. As of late 2007, a structure for 2-dehydro-3-deoxygluconokinase has been solved and is available in the Protein Data Bank with the accession code 1WYE. wikipedia.org

Recombinant Protein Expression and Purification Strategies for Enzymes

The study of 2-keto-3-deoxy-d-gluconic acid (KDG) and its metabolic pathways, such as the Entner-Doudoroff (ED) pathway, relies heavily on the availability of purified enzymes for biochemical assays and structural analysis. ou.eduwikipedia.org Recombinant protein technology provides a robust framework for producing these enzymes in large quantities. This section details the common strategies employed for the expression and subsequent purification of enzymes involved in KDG metabolism.

Escherichia coli (E. coli) is the most frequently utilized host for the recombinant expression of enzymes that act on KDG and its derivatives. nih.govsrce.hr This preference is due to its rapid growth, well-characterized genetics, and the availability of a wide array of expression vectors and engineered strains. srce.hr For instance, the genes encoding KDG kinase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Flavobacterium sp. strain UMI-01 were successfully expressed in an E. coli system to study their enzymatic properties. nih.gov Similarly, the gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax has been overproduced in E. coli for the biocatalytic production of KDG. nih.gov

Expression vectors, often based on the pET series, are commonly used as they feature a strong T7 promoter system, which allows for high-level protein expression upon induction. srce.hr Induction of gene expression is typically achieved by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). srce.hr The conditions for induction, such as temperature and duration, are optimized to maximize the yield of soluble, active protein. srce.hrresearchgate.net

A significant challenge in recombinant protein production is ensuring the protein folds correctly into its active conformation rather than forming insoluble aggregates known as inclusion bodies. researchgate.netnih.gov To improve the solubility of the expressed enzymes, induction is often carried out at lower temperatures (e.g., 22-25°C) over a longer period. srce.hrresearchgate.net

For purification, the recombinant enzymes are frequently engineered to include an affinity tag, such as a polyhistidine-tag (His-tag). nih.gov This tag allows for a straightforward, single-step purification method using immobilized metal affinity chromatography (IMAC), commonly with a nickel-nitrilotriacetic acid (Ni-NTA) resin. nih.govnih.gov The process involves lysing the E. coli cells, applying the soluble protein fraction to the Ni-NTA column, washing away untagged proteins, and finally eluting the desired enzyme with a buffer containing a high concentration of imidazole. nih.gov

In some cases, particularly with thermostable enzymes from organisms like Thermoproteus tenax, a heat precipitation step can be a simple and effective initial purification method. nih.gov The cell lysate is heated to a temperature that denatures and precipitates many of the host E. coli proteins, while the thermostable recombinant enzyme remains in solution. nih.gov Further purification steps, if necessary, may include other chromatography techniques like ion-exchange or size-exclusion chromatography to achieve a higher degree of purity. researchgate.net

The success of the expression and purification process is monitored at each stage using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize the protein of interest and assess its purity. researchgate.netnih.gov

The following table summarizes the expression and purification strategies for several key enzymes involved in the metabolism of KDG.

Table 1. Examples of Recombinant Expression and Purification of KDG-Related Enzymes This table is interactive. You can sort and filter the data.

Enzyme Source Organism Expression Host Vector Purification Method(s) Reference
KDG Kinase (recFlKin) Flavobacterium sp. UMI-01 E. coli Not Specified Ni-NTA Affinity Chromatography nih.gov
KDPG Aldolase (recFlAld) Flavobacterium sp. UMI-01 E. coli Not Specified Ni-NTA Affinity Chromatography nih.gov
Gluconate Dehydratase (GAD) Thermoproteus tenax E. coli Not Specified Heat Precipitation, Ammonium Sulfate Precipitation nih.gov
KDPG Aldolase (KDPGA) Haloferax volcanii E. coli Not Specified Not Specified asm.org

Biotechnological and Industrial Research Applications

Biocatalytic Synthesis of 2-Keto-3-deoxy-d-gluconic Acid

Biocatalytic methods offer a promising alternative to traditional chemical synthesis, providing high specificity and stereoselectivity under mild reaction conditions.

A highly efficient one-step biocatalytic synthesis of KDG from D-gluconate has been developed using a recombinant gluconate dehydratase (GAD). nih.govnih.gov This method utilizes the GAD from the hyperthermophilic crenarchaeon Thermoproteus tenax, which can be readily overproduced in Escherichia coli. nih.gov The intrinsic thermostability of this enzyme allows for a straightforward purification process involving heat precipitation. frontiersin.org

The enzymatic reaction involves the dehydration of D-gluconate to form KDG. A key advantage of this method is the complete conversion of D-gluconate to stereochemically pure KDG without the formation of side products. nih.govnih.gov The process has been reported to achieve a final KDG yield of approximately 90%. nih.gov This highly efficient and resource-friendly one-step preparation highlights the potential of dehydratases for the synthesis of a variety of 2-keto-3-deoxy sugar acids. nih.gov

Interactive Data Table: One-Step Enzymatic Synthesis of KDG

ParameterValueReference
SubstrateD-Gluconate nih.govnih.gov
EnzymeRecombinant Gluconate Dehydratase (Thermoproteus tenax) nih.gov
ProductThis compound (KDG) nih.govnih.gov
Yield~90% nih.gov
PurityStereochemically pure nih.govnih.gov

Multi-step cell-free enzymatic processes are being explored for the synthesis of KDG from more complex substrates, such as polysaccharides. These systems offer the advantage of combining multiple enzymatic reactions in a single pot, avoiding the need for intermediate purification steps.

A notable example is the development of a multi-enzyme cascade for the simultaneous production of L-alanine and L-serine from KDG, demonstrating the potential of KDG as a platform chemical. researchgate.net In this cascade, KDG is first cleaved into pyruvate (B1213749) and D-glyceraldehyde. researchgate.net While this specific study focuses on downstream products, the initial steps are relevant to KDG synthesis.

Macroalgae, particularly brown seaweed, are a rich source of polysaccharides like alginate and laminarin, which can be utilized as feedstocks for the production of valuable chemicals, including KDG. skemman.is A multi-step cell-free enzymatic process has been developed to convert alginate to KDG. skemman.is

This process involves the following key enzymatic steps:

Depolymerization of Alginate: Alginate lyases are used to break down the alginate polymer into unsaturated mono-uronates. skemman.is

Reduction to KDG: A specific NADH-dependent oxidoreductase then reduces the mono-uronates to KDG. skemman.is

Cofactor Regeneration: To ensure a continuous process, the NADH consumed in the reduction step is regenerated through the oxidation of glucose by a glucose dehydrogenase. The resulting gluconic acid can also be converted to KDG using a gluconic acid dehydratase. skemman.is

This cell-free system using robust thermophilic enzymes presents a promising approach for the sustainable production of KDG from a renewable marine biomass. skemman.is

Interactive Data Table: Enzymatic Cascade for KDG Production from Alginate

StepEnzyme(s)SubstrateProduct
1Alginate LyasesAlginateUnsaturated Mono-uronates
2NADH-dependent OxidoreductaseUnsaturated Mono-uronatesThis compound (KDG)
3 (Cofactor Regeneration)Glucose Dehydrogenase, Gluconic Acid DehydrataseGlucose, Gluconic AcidGluconic Acid, KDG

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering aims to modify the genetic and regulatory processes within microorganisms to enhance the production of specific target compounds like KDG.

Aspergillus niger is a well-established industrial microorganism known for its ability to produce organic acids. wikipedia.org This fungus possesses a metabolic pathway for the degradation of gluconate, which involves KDG as an intermediate. researchgate.net While extensive research has focused on engineering A. niger for the production of other organic acids, its native pathways provide a foundation for potential engineering strategies to enhance KDG accumulation. The presence of the Entner-Doudoroff pathway, which utilizes KDG, suggests that targeted genetic modifications could redirect carbon flux towards this intermediate. nih.gov However, specific studies detailing the successful metabolic engineering of A. niger for enhanced KDG production are not yet prominent in the scientific literature.

Pseudomonas species, including Pseudomonas plecoglossicida, are known for their robust metabolism and have been a focus of metabolic engineering for the production of various biochemicals. researchgate.net The Entner-Doudoroff pathway is a central metabolic route in many Pseudomonas species, directly involving the formation and catabolism of KDG-6-phosphate. wikipedia.orgresearchgate.net While P. plecoglossicida has been extensively studied and engineered for the high-yield production of 2-keto-D-gluconic acid, a related but distinct compound, the metabolic framework is in place for potential redirection towards KDG production. researchgate.net Engineering strategies could involve the overexpression of key enzymes in the upstream pathway leading to KDG and the knockout or downregulation of genes responsible for its further conversion, thereby creating a microbial cell factory for KDG accumulation. As with A. niger, specific reports on the successful engineering of Pseudomonas plecoglossicida for the primary purpose of enhanced KDG production are limited.

Optimization of Fermentation Processes for High Yields

The production of this compound (KDG) has been a subject of optimization studies primarily focusing on biocatalytic and enzymatic synthesis rather than traditional whole-cell fermentation. Research has highlighted a highly efficient one-step biocatalytic method that circumvents the complexities of stereospecific chemical synthesis, which often involves numerous reaction steps and produces lower yields. researchgate.netmdpi.com This optimized approach utilizes the enzyme gluconate dehydratase (GAD) to convert D-gluconate into KDG.

A particularly effective method employs the recombinant gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. researchgate.netnih.gov This enzyme can be readily overproduced in a host organism like Escherichia coli. Due to its inherent thermostability, the enzyme is easily purified through a simple and rapid procedure involving heat precipitation steps. nih.gov This biocatalytic process is noted for its significant advantages over other production schemes. researchgate.net

Key features of this optimized synthesis include:

Complete Conversion : The substrate, D-gluconate, is entirely converted into stereochemically pure KDG. researchgate.netnih.gov

High Yield : The process achieves a final product yield of approximately 90%, demonstrating high efficiency. researchgate.net

No Side-Product Formation : The specificity of the enzyme ensures that no unwanted side-products are generated, simplifying downstream processing. researchgate.net

Scalability : The straightforward, one-step procedure is suitable for lab-scale and gram-scale production and is considered easily scalable. nih.gov

This enzymatic approach represents a resource-efficient preparation method and has been described as being optimized for economic feasibility. frontiersin.org The use of dehydratases offers a promising route for producing a variety of 2-keto-3-deoxy sugar acids and their derivatives from readily available carbohydrate precursors. researchgate.net While this biocatalytic method is well-documented, detailed research on the optimization of whole-cell fermentation parameters such as pH, temperature, aeration, and media composition for high-yield KDG production is not extensively covered in the available literature.

Table 1: Comparison of KDG Production Methods

MethodKey FeaturesReported YieldAdvantages
Biocatalytic Synthesis One-step enzymatic conversion of D-gluconate using gluconate dehydratase (GAD) from Thermoproteus tenax.~90%High specificity, no side-products, complete conversion, simple purification, scalable. researchgate.netnih.gov
Chemical Synthesis Multi-step reactions involving non-stereoselective processes.30-40%Not specified

This compound as a Platform Chemical for Biorefineries

This compound is a key metabolic intermediate, positioning it as a valuable platform chemical for biorefineries. researchgate.net Its central role is in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many prokaryotes. frontiersin.orgwikipedia.org The ED pathway is recognized for its efficiency in converting glucose into crucial biosynthetic precursors. nih.gov

Within the modified semiphosphorylative ED pathway, KDG is phosphorylated by the enzyme 2-keto-3-deoxygluconokinase (KDGK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). frontiersin.org KDPG is the central intermediate of the classical ED pathway and is subsequently cleaved by the enzyme KDPG aldolase (B8822740). This cleavage reaction yields two pivotal platform chemicals: pyruvate and glyceraldehyde-3-phosphate (G3P) . frontiersin.orgfrontiersin.org

The potential of KDG as a platform chemical stems from its direct conversion into these two versatile building blocks:

Pyruvate : A crucial node in central metabolism, pyruvate can be channeled into the tricarboxylic acid (TCA) cycle for energy production or used as a precursor for the synthesis of amino acids (e.g., alanine, valine, leucine), fatty acids, and other organic acids.

Glyceraldehyde-3-phosphate (G3P) : This three-carbon sugar is a key intermediate in glycolysis and can be converted into numerous other compounds. It is a direct precursor for the methyl-d-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids, a large and diverse class of natural products including carotenoids. nih.gov The ED pathway is considered an efficient route for generating the G3P and pyruvate needed for the MEP pathway. nih.gov

The demand for 2-keto-3-deoxy sugar acids like KDG is increasing for their use in elucidating microbial metabolic pathways and for producing biochemicals through metabolic engineering. mdpi.com By serving as a direct precursor to pyruvate and G3P, KDG holds significant potential within a biorefinery context to produce a wide array of value-added chemicals and biofuels derived from renewable feedstocks.

Table 2: Potential Downstream Products from KDG via the Entner-Doudoroff Pathway

Precursor Derived from KDGSubsequent Metabolic Pathway(s)Examples of Final Value-Added Products
Pyruvate TCA Cycle, Amino Acid Synthesis, Fermentation PathwaysAmino acids, organic acids, biofuels (e.g., ethanol, butanol)
Glyceraldehyde-3-Phosphate Glycolysis, MEP Pathway, Lipid SynthesisIsoprenoids (e.g., carotenoids, rubber), biofuels, glycerol-based products

Evolutionary and Ecological Aspects of 2 Keto 3 Deoxy D Gluconic Acid Metabolism

Comparative Metabolism Across Microbial Lineages (Bacteria, Archaea)

While KDG is a conserved metabolite, the pathways for its formation and subsequent breakdown exhibit significant diversity between Bacteria and Archaea, reflecting distinct evolutionary trajectories.

In Bacteria, the metabolism of KDG is most frequently associated with the classical Entner-Doudoroff pathway, which is particularly prominent in Gram-negative bacteria like Pseudomonas and Escherichia coli but is also found in some Gram-positive species. wikipedia.orgnih.gov In this pathway, glucose is phosphorylated and oxidized to 6-phosphogluconate, which is then dehydrated to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), the phosphorylated derivative of KDG. KDPG is then cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Furthermore, KDG is a crucial intermediate in bacterial catabolism of uronic acids, which are derived from the breakdown of abundant environmental polysaccharides such as pectin (B1162225) from plants and alginate from marine algae. nih.govresearchgate.netbiorxiv.org This capability is widespread across various bacterial phyla, including Proteobacteria, Bacteroidetes, and Firmicutes. nih.gov An enzyme known as KdgF is often conserved in these pathways, highlighting its importance in efficiently producing KDG from these complex carbohydrates. nih.gov

In Archaea, the metabolism of KDG is characterized by unique modifications of the ED pathway, which are broadly categorized into two types: the semi-phosphorylative (spED) and the non-phosphorylative (npED) pathways. wikipedia.orgjuniperpublishers.comnih.gov The classical ED pathway, as seen in bacteria, appears to be largely absent. nih.gov

Semi-phosphorylative (spED) Pathway: This variation is common in halophilic (salt-loving) archaea, such as Haloferax volcanii. wikipedia.orgnih.gov In the spED pathway, glucose is first oxidized to gluconate and then dehydrated to form KDG. nih.gov Unlike the classical pathway, phosphorylation occurs at this later stage, where KDG is converted to KDPG by the enzyme KDG kinase. wikipedia.org The KDPG is then cleaved as in the bacterial pathway.

Non-phosphorylative (npED) Pathway: This pathway is characteristic of many hyperthermophilic (heat-loving) archaea, including species of Sulfolobus and Thermoproteus. nih.gov Here, KDG is formed from gluconate but is not phosphorylated. Instead, it is directly cleaved by a KDG aldolase (B8822740) into pyruvate and glyceraldehyde. juniperpublishers.comnih.gov

This divergence in metabolic strategies, particularly the point of phosphorylation, underscores the evolutionary adaptation of these ancient organisms to their respective environments.

Table 1: Comparative Overview of KDG Metabolism in Bacteria and Archaea
FeatureBacteriaArchaea (Hyperthermophiles)Archaea (Halophiles)
Primary PathwayClassical Entner-Doudoroff (ED) PathwayNon-phosphorylative ED (npED) PathwaySemi-phosphorylative ED (spED) Pathway
Key Intermediates6-phosphogluconate, KDPG, Pyruvate, Glyceraldehyde-3-phosphateGluconate, KDG, Pyruvate, GlyceraldehydeGluconate, KDG, KDPG, Pyruvate, Glyceraldehyde-3-phosphate
Phosphorylation StepOccurs at the start (Glucose → Glucose-6-phosphate)Pathway is non-phosphorylative; KDG is cleaved directlyOccurs after KDG formation (KDG → KDPG)
Example OrganismsPseudomonas saccharophila, Escherichia coliSulfolobus solfataricus, Thermoproteus tenaxHaloferax volcanii, Haloarcula marismortui

Adaptation of 2-Keto-3-deoxy-d-gluconic Acid Pathways in Extremophiles

Extremophiles, organisms that thrive in harsh conditions, exhibit remarkable metabolic adaptations. The pathways involving KDG are prime examples of this biochemical flexibility.

Hyperthermophiles, which live at temperatures often exceeding 80°C, rely on enzymes with exceptional thermal stability. vu.nl Hyperthermophilic archaea such as Sulfolobus tokodaii and Thermoproteus tenax utilize modified ED pathways featuring highly thermostable enzymes. nih.govnih.gov For instance, the KDG kinase from S. tokodaii remains fully functional even after incubation at 80°C for one hour. nih.gov The use of the non-phosphorylative ED pathway in many of these organisms may also be an adaptation to high temperatures, as some phosphorylated sugar intermediates are known to be less stable at extreme heat. vu.nl This direct channeling of KDG to pyruvate and glyceraldehyde represents a streamlined metabolic route suited for a high-temperature existence. nih.gov

Halophiles are adapted to environments with high salt concentrations. Halophilic archaea, such as Haloferax mediterranei and Haloferax volcanii, predominantly use the semi-phosphorylative ED pathway for glucose degradation. nih.govresearchgate.net The enzymes in this pathway are structurally adapted to maintain their function and stability in the presence of high intracellular salt concentrations that would denature the enzymes of non-halophilic organisms. The functional involvement of the key enzymes in this pathway, including glucose dehydrogenase, gluconate dehydratase (which produces KDG), and KDPG aldolase, has been confirmed through knockout mutant studies in H. volcanii. researchgate.net

Anaerobes in Energy-Limited Environments also show profound metabolic adaptations. oup.comsemanticscholar.org For some anaerobic archaea that live under conditions of extreme energy limitation, metabolic efficiency is critical for survival. nih.gov While direct links between KDG metabolism and specific energy-saving mechanisms in these organisms are still being explored, the existence of varied and modified pathways like the npED and spED highlights a metabolic toolkit that has been fine-tuned by evolution to operate under the thermodynamic limits of life. nih.govnih.gov

Table 2: Key Enzymes in KDG-related Pathways in Extremophiles
EnzymeOrganismEnvironmentNotable Adaptation
Gluconate Dehydratase (GAD)Thermoproteus tenaxHyperthermophilicHigh intrinsic thermostability, allowing KDG production at high temperatures. nih.gov
2-Keto-3-deoxygluconate (B102576) Kinase (KDGK)Sulfolobus tokodaiiHyperthermophilic, AcidophilicExtremely thermostable, retaining full activity after heating at 80°C for 1 hour. nih.gov
KDG Aldolase (KDGA)Sulfolobus solfataricusHyperthermophilic, AcidophilicCatalyzes the direct cleavage of KDG in the non-phosphorylative pathway. nih.gov
Glucose Dehydrogenase (GDH)Haloferax volcaniiHalophilicAdapted to function in high-salt intracellular conditions. researchgate.net

Role of this compound in Microbial Interaction and Pathogenicity

The metabolism of KDG is not only central to cellular bioenergetics but also plays a significant role in how microbes interact with their environment and with other organisms, including in pathogenic relationships.

From an ecological perspective, the ability to metabolize KDG provides a distinct advantage. KDG is the key metabolite produced from the degradation of pectin and alginate, which are among the most abundant polysaccharides on Earth, found in the cell walls of terrestrial plants and marine algae, respectively. researchgate.net Microbes that possess the enzymatic machinery to break down these polymers into KDG can tap into a vast and readily available carbon source, allowing them to thrive in diverse ecological niches, from soil to marine environments. nih.govnih.gov

This metabolic capability is also directly linked to bacterial pathogenicity , particularly in plant pathogens. researchgate.net The process of bacterial infection involves stages such as colonization, invasion, and evasion of host defenses, all of which require energy and nutrients. nih.govoregonstate.education Plant pathogens like Dickeya dadantii initiate infection by breaking down the physical barriers of the host, such as the pectin-rich cell wall. biorxiv.orgfrontiersin.org The degradation of pectin yields uronic acids that are subsequently converted to KDG, providing the pathogen with a direct food source from the host's own structure. researchgate.net Therefore, the enzymes and pathways involved in KDG metabolism are considered crucial virulence factors for these pathogens, as they enable the pathogen to colonize and proliferate within the host. oregonstate.education The genes encoding these virulence factors are sometimes found clustered together on the bacterial chromosome in regions known as pathogenicity islands. oregonstate.educationyoutube.com

Table 3: Role of KDG Metabolism in Ecological Niches
Ecological Niche / InteractionPrimary SubstrateKey MetaboliteSignificance for Microbe
Plant PathogenesisPectin (from plant cell walls)This compound (KDG)Provides a carbon and energy source from the host, facilitating colonization and infection. A key aspect of virulence. researchgate.netbiorxiv.org
Marine EnvironmentAlginate (from brown algae)This compound (KDG)Allows utilization of an abundant marine biopolymer for growth and survival. nih.govnih.gov
Soil/DecompositionPectin (from decaying plant matter)This compound (KDG)Enables saprophytic microbes to recycle carbon from dead organic material. researchgate.net

Future Directions in 2 Keto 3 Deoxy D Gluconic Acid Research

Elucidation of Novel 2-Keto-3-deoxy-d-gluconic Acid Metabolic Pathways

While KDG is a known intermediate in established pathways like the Entner-Doudoroff (ED) pathway and hexuronate degradation, there is a vast, unexplored landscape of microbial metabolism where novel KDG pathways may exist. frontiersin.orghmdb.ca The elucidation of these new pathways is a key area for future research, promising to reveal new metabolic logic and enzymatic capabilities.

Future research will likely focus on:

Exploring Diverse Microbial Niches: Investigating extremophiles, unculturable microbes, and organisms from unique environmental niches could lead to the discovery of alternative KDG metabolic routes. These pathways may possess unique enzymes with desirable properties for industrial applications.

Investigating the Metabolism of Complex Polysaccharides: Many bacteria and fungi utilize complex plant and algal polysaccharides. Research into the breakdown of these polymers may reveal novel pathways that converge on KDG as a central intermediate. For instance, the degradation of alginate, a major polysaccharide in brown algae, involves KDG. mdpi.com

Functional Genomics and Metabolomics Approaches: The application of high-throughput screening of mutant libraries, coupled with metabolomic analysis, can identify genes and enzymes involved in previously unknown KDG metabolic pathways.

Table 1: Potential Sources for Novel KDG Metabolic Pathway Discovery

Potential Source Rationale
Thermophilic Archaea Organisms like Thermoproteus tenax have already shown unique enzymes for KDG synthesis. nih.gov Their metabolic pathways are often distinct from those in bacteria.
Marine Microbiome Marine environments are rich in complex polysaccharides (e.g., alginates, agars). Microbes inhabiting these environments likely possess specialized pathways for their degradation, potentially involving KDG. mdpi.commdpi.com
Gut Microbiota The gut microbiome is a complex ecosystem with diverse metabolic capabilities for degrading dietary fibers. Novel KDG pathways may be involved in the breakdown of these complex carbohydrates.
Soil Microorganisms Soil is a reservoir of microbial diversity. Bacteria and fungi in the soil play a crucial role in the carbon cycle and the degradation of plant biomass, making them a promising source for new metabolic pathways.

Discovery and Characterization of Undescribed Enzymes

The discovery of novel metabolic pathways is intrinsically linked to the identification and characterization of new enzymes. While enzymes such as 2-keto-3-deoxy-D-gluconate kinase (KDGK) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) are known, there is significant potential to discover novel enzymes with different substrate specificities, kinetic properties, and regulatory mechanisms. mdpi.comoup.comnih.gov

Key areas for future research in this domain include:

Bioinformatics-Driven Enzyme Discovery: Mining genomic and metagenomic databases for sequences homologous to known KDG-metabolizing enzymes can identify putative novel enzymes. This approach, combined with phylogenetic analysis, can guide the selection of candidates for experimental characterization. mdpi.com

Functional Metagenomics: Screening metagenomic libraries from diverse environments can directly identify clones with the ability to metabolize KDG, leading to the discovery of novel enzymes without prior sequence information.

Characterization of Enzyme Promiscuity: Some enzymes exhibit substrate promiscuity, meaning they can act on multiple substrates. Investigating the promiscuous activities of known enzymes may reveal unexpected roles in KDG metabolism. For example, KDG kinases from different organisms show varying degrees of substrate promiscuity. oup.com

Structural Biology: Determining the three-dimensional structures of novel KDG-metabolizing enzymes will provide insights into their catalytic mechanisms and substrate specificity, facilitating protein engineering efforts.

Table 2: Key Enzymes in KDG Metabolism and Potential for Novel Discoveries

Enzyme Class Known Function Potential for Novel Discovery
Dehydratases Conversion of gluconate to KDG. nih.gov Discovery of dehydratases with improved stability, activity, or substrate range.
Kinases Phosphorylation of KDG to KDPG. mdpi.comoup.comwikipedia.org Identification of kinases with different regulatory properties or affinities for KDG and ATP.
Aldolases Cleavage of KDPG to pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.orgmdpi.com Discovery of aldolases with altered stereoselectivity or improved catalytic efficiency.
Reductases/Dehydrogenases Interconversion of KDG and related sugar acids. Exploration of novel oxidoreductases involved in alternative KDG metabolic fates.

Advanced Metabolic Engineering Strategies for Diverse Feedstocks

The development of microbial cell factories for the production of KDG from inexpensive and renewable feedstocks is a major goal of metabolic engineering. Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is a particularly attractive feedstock due to its abundance. nih.govfrontiersin.org

Future metabolic engineering strategies will focus on:

Engineering Microbes to Utilize Lignocellulosic Hydrolysates: This involves introducing pathways for the breakdown of cellulose and hemicellulose into fermentable sugars, and then channeling these sugars into a KDG-producing pathway.

Overcoming Inhibitory Compounds: Lignocellulose pretreatment often generates compounds that are inhibitory to microbial growth. Engineering robust strains with increased tolerance to these inhibitors is crucial for efficient conversion.

Consolidated Bioprocessing (CBP): This strategy aims to combine enzyme production, saccharification of biomass, and fermentation of sugars into a single step, thereby reducing costs. Developing CBP-compatible microorganisms for KDG production is a long-term goal.

Dynamic Regulation of Metabolic Flux: Implementing dynamic control systems, such as biosensors and genetic circuits, can optimize the metabolic flux towards KDG production in response to changing environmental conditions.

Table 3: Strategies for Engineering Microbes for KDG Production from Lignocellulose

Strategy Description Key Challenges
Introduction of Cellulases and Hemicellulases Expressing enzymes that break down cellulose and hemicellulose into simple sugars. Achieving high levels of enzyme expression and secretion.
Pathway Optimization Overexpressing key enzymes in the KDG synthesis pathway and deleting competing pathways. nih.gov Balancing metabolic fluxes to avoid the accumulation of toxic intermediates.
Tolerance Engineering Enhancing tolerance to inhibitors generated during biomass pretreatment (e.g., furfural, HMF). Identifying the genetic basis of tolerance and implementing effective engineering strategies.
Co-fermentation of Sugars Engineering microbes to efficiently utilize both hexose (B10828440) (glucose) and pentose (B10789219) (xylose) sugars present in lignocellulosic hydrolysates. Overcoming carbon catabolite repression to enable simultaneous sugar consumption.

Integration of Omics Data for Systems-Level Understanding

A comprehensive, systems-level understanding of KDG metabolism is essential for rational metabolic engineering and the discovery of novel pathways. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular processes involved in KDG metabolism. nih.govfrontiersin.orgnih.gov

Future research will leverage multi-omics approaches to:

Construct and Refine Metabolic Models: Integrating omics data into genome-scale metabolic models (GEMs) can improve their predictive power and help to identify key control points in KDG metabolism.

Unravel Regulatory Networks: Combining transcriptomic and proteomic data can reveal the regulatory networks that control the expression of genes and enzymes in KDG pathways in response to different stimuli. nih.gov

Identify Bottlenecks in Engineered Strains: Multi-omics analysis of engineered strains can pinpoint metabolic bottlenecks that limit KDG production, guiding further rounds of metabolic engineering.

Discover Biomarkers for Pathway Activity: Metabolomic profiling can identify specific intracellular metabolites that serve as biomarkers for the activity of KDG metabolic pathways.

Table 4: Application of Omics Technologies in KDG Research

Omics Technology Information Gained Application in KDG Research
Genomics Complete DNA sequence of an organism. Identification of genes encoding enzymes in KDG pathways.
Transcriptomics Global gene expression levels (mRNA). Understanding the regulation of KDG pathway genes under different conditions.
Proteomics Global protein expression levels. Quantifying the abundance of KDG-metabolizing enzymes.
Metabolomics Global profile of small molecule metabolites. Measuring the intracellular concentrations of KDG and related metabolites to assess metabolic fluxes.

Development of Sustainable Production Methods for this compound

The development of sustainable and economically viable methods for KDG production is a critical step towards its industrial application. This involves optimizing both the biocatalyst and the bioprocess.

Future directions in this area include:

Cell-Free Biosynthesis: Using purified enzymes or cell lysates for KDG production can offer higher yields and product purity compared to whole-cell fermentation. The use of thermostable enzymes, such as the gluconate dehydratase from Thermoproteus tenax, is particularly advantageous for cell-free systems. nih.gov

Immobilization of Biocatalysts: Immobilizing enzymes or whole cells on solid supports can improve their stability and reusability, leading to more cost-effective and continuous production processes. nih.gov

Advanced Fermentation Strategies: Developing optimized fed-batch and continuous fermentation processes can enhance KDG titers, productivities, and yields. nih.govresearchgate.net

Table 5: Comparison of KDG Production Strategies

Production Strategy Advantages Disadvantages
Whole-Cell Fermentation Self-regenerating catalyst, no need for cofactor addition. Complex downstream processing, potential for byproduct formation.
Cell-Free Biosynthesis High product purity, simplified downstream processing, high reaction rates. Enzyme production and purification costs, potential for enzyme instability.
Immobilized Biocatalysts Enhanced catalyst stability, reusability, potential for continuous operation. Mass transfer limitations, potential for reduced activity upon immobilization.

常见问题

Basic: What are the primary identifiers and reliable databases for sourcing KDG?

KDG can be identified using its CAS number (17510-99-5) and synonyms such as 2-dehydro-3-deoxy-D-gluconic acid or 3-deoxy-D-erythro-2-hexulosonic acid. Key databases include:

  • PubChem (CID: 8759) for structural and physicochemical data .
  • HMDB (HMDB0001353) for metabolic pathway annotations and isomer information .
  • KEGG for enzymatic reactions and pathway mapping .
    Methodological Tip: Cross-reference identifiers using the National Center for Biotechnology Information (NCBI) Compound database to avoid misidentification.

Basic: What analytical techniques are optimal for distinguishing KDG isomers?

KDG isomers exhibit distinct physicochemical properties under derivatization conditions. Use gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatization to resolve isomers. Key parameters:

  • Molecular weight ranges: 1663.2–2297.3 Da .
  • Polarity classification: Semi-standard nonpolar (most isomers) vs. standard polar .
    Methodological Tip: Optimize derivatization time and temperature to enhance peak resolution in GC-MS chromatograms.

Advanced: How does KDG function in the Entner-Doudoroff (ED) pathway, and what experimental models validate its role?

KDG is a central intermediate in the ED pathway, particularly in Gram-negative bacteria (e.g., Pseudomonas spp.) under stress conditions. Key steps:

  • Enzymatic production : Uronate isomerase converts D-glucuronate to KDG .
  • Validation models : Use gene knockout studies targeting KDG kinase (kdgK) or aldolase (kdgA) to disrupt the pathway and observe metabolic flux shifts .
    Methodological Tip: Combine LC-MS metabolomics with isotopic tracing (e.g., ¹³C-labeled glucose) to track KDG accumulation in ED pathway mutants.

Advanced: What strategies optimize KDG production in enzyme cascades for biotechnological applications?

The Weimberg pathway enzyme cascade enables scalable KDG production. Key parameters:

  • Temperature : 30–37°C for optimal enzyme activity .
  • Cofactors : NAD+ for dehydrogenase steps; ATP for kinase-mediated phosphorylation .
  • Yield enhancement : Use immobilized enzymes (e.g., ketodeoxygluconate kinase) on solid supports to improve stability .
    Methodological Tip: Monitor pH (6.5–7.5) to prevent lithium salt precipitation during large-scale synthesis .

Advanced: How can metabolomics workflows integrate KDG quantification in microbial studies?

  • Sample preparation : Use cold methanol extraction to stabilize KDG in bacterial lysates .
  • LC-MS parameters : Electrospray ionization (ESI⁻) with m/z 177.0401 (C₆H₁₀O₆) for detection .
  • Data repositories : Upload datasets to the NIH Metabolomics Workbench (Project ID ST002489) for cross-study comparisons .
    Methodological Tip: Pair with transcriptomics to correlate KDG levels with ED pathway gene expression (e.g., edd and eda genes) .

Advanced: What protocols mitigate KDG instability during experimental handling?

  • Storage : Lyophilized KDG lithium salt is stable at -20°C; avoid aqueous solutions >24 hours .
  • Handling : Use argon/vacuum environments to prevent oxidation in aerobic conditions .
    Methodological Tip: Validate purity via ¹H-NMR (δ 4.3–5.1 ppm for hydroxyl protons) before critical experiments .

Advanced: How to resolve contradictions in KDG’s metabolic contribution across microbial species?

Some species (e.g., E. coli) prioritize glycolysis over the ED pathway. Experimental approaches:

  • Comparative genomics : Identify presence/absence of ED pathway genes (e.g., edd, eda) .
  • Enzyme assays : Measure KDG kinase activity in cell-free extracts under varying carbon sources .
    Methodological Tip: Use chemostat cultures with limiting glucose to force ED pathway activation .

Advanced: What is the significance of KDG phosphorylation (KDG-6-P) in central metabolism?

KDG-6-P is a precursor for pyruvate and glyceraldehyde-3-phosphate. Key methods:

  • Enzymatic synthesis : Use ketodeoxygluconate kinase (KdgK) with ATP as a phosphate donor .
  • Inhibition studies : Apply KDG-6-P analogs (e.g., 3-deoxy-2-keto-6-phosphogluconate) to block aldolase activity .
    Methodological Tip: Couple with ³¹P-NMR to monitor real-time phosphorylation in bacterial lysates .

Advanced: How to assess KDG’s ecological impact in metal-contaminated environments?

  • Microbial screening : Isolate metal-resistant bacteria (e.g., Burkholderia spp.) from mining sites and quantify KDG via GC-MS .
  • Environmental assays : Measure KDG degradation rates in soil using HPLC-UV (λ = 210 nm) .
    Methodological Tip: Pair with ICP-MS to correlate KDG levels with heavy metal bioavailability (e.g., Cu²⁺, Zn²⁺) .

Advanced: How do structural analogs of KDG inform enzyme mechanism studies?

  • Isomerase studies : Use 3-deoxy-2-keto-6-phosphogluconate to probe substrate specificity in uronate isomerases .
  • Inhibitor design : Modify the C2 keto group to create transition-state analogs (e.g., 2,3-dideoxy derivatives) .
    Methodological Tip: Perform X-ray crystallography with KDG-bound enzymes to resolve active-site interactions .

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